盐酸甲基 6-肼基吡哒嗪-3-羧酸酯

描述

Synthesis Analysis

The synthesis of related compounds, such as methylated 6-hydroxypyridazine-3-carboxylic acid derivatives, involves equilibria of lactam and lactim tautomers, affecting the synthesis of methylated derivatives. These compounds exhibit increased lipophilicity correlated with the formation of CH⋯O bonds, suggesting a similar synthetic approach could be applied to methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).

Molecular Structure Analysis

Studies on related compounds provide insights into specific intermolecular interactions, such as NH⋯O hydrogen bonding and CH⋯O hydrogen bonds, which arrange molecules into sheets. These findings highlight the significance of hydrogen bonding in the molecular structure of such compounds, potentially applicable to the structural analysis of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).

Chemical Reactions and Properties

Retro-ene reactions involving 4,5-dichloro-1-hydroxymethylpyridazin-6-one with alkyl halides and carboxylic acid chlorides provide a basis for understanding the reactivity of pyridazine derivatives. This suggests the potential for diverse chemical reactions involving methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, including fragmentation of retro-ene type (Sung-kyu Kim et al., 1996).

Physical Properties Analysis

The synthesis and structural analysis of related compounds, such as 3-bromo-6-methylpyridazine, offer insights into their physical properties. These studies, involving characterizations by 1HNMR and MS-ESI, suggest methods for elucidating the physical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Xin Bing-wei, 2008).

Chemical Properties Analysis

The reactivity of pyridazine derivatives with different reagents, as demonstrated in the synthesis of derivatives with antimicrobial properties, provides a framework for understanding the chemical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. These reactions highlight the compound's potential functionality and reactivity in various chemical contexts (Shawkat A. Abdel-Mohsen, 2014).

科学研究应用

Summary of the Application

“Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride” could potentially be used in the synthesis of pyrazolo[4,3-b]pyridine-6-carboxylates . These compounds are of interest due to their potential bioactive properties.

Methods of Application or Experimental Procedures

The synthesis involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting compounds are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Results or Outcomes

The resulting compounds, tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates, were obtained after subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .

2. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

Summary of the Application

1,2,3-Triazole-fused pyrazines and pyridazines, which could potentially be synthesized from “Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride”, have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .

Methods of Application or Experimental Procedures

Typical methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Results or Outcomes

These heterocycles have shown potential in various applications such as c-Met inhibition, GABA A allosteric modulating activity, use in solar cells, and BACE-1 inhibition .

安全和危害

属性

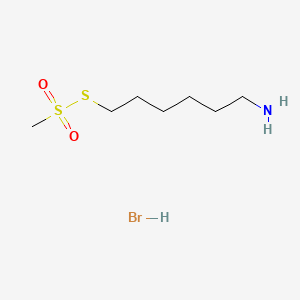

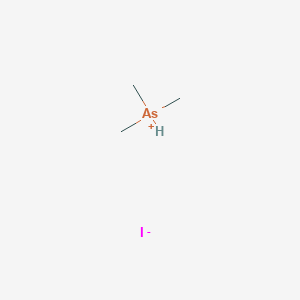

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYNQDLYZUSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1788044-11-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00725564 | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride | |

CAS RN |

1313738-63-4, 1234616-16-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)